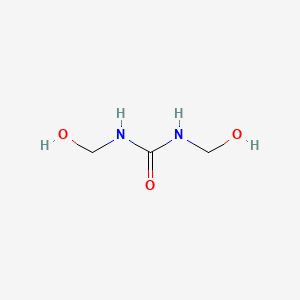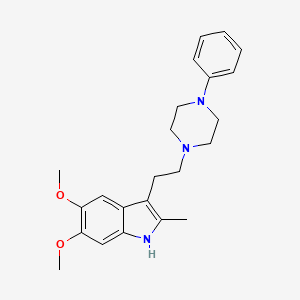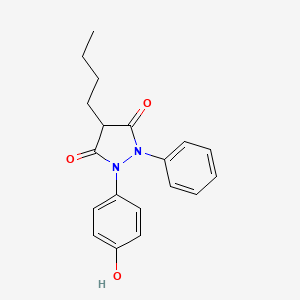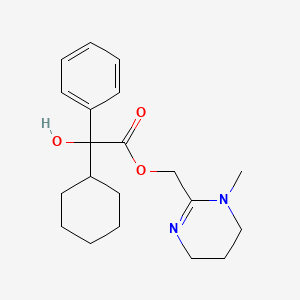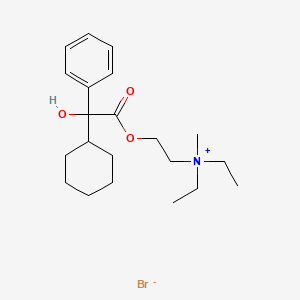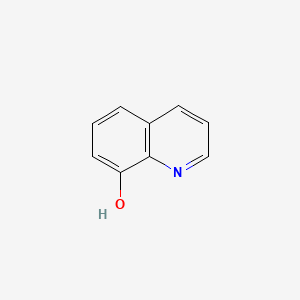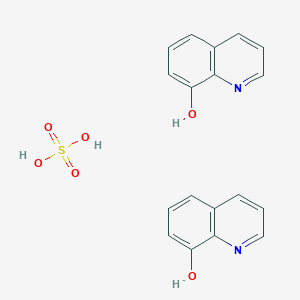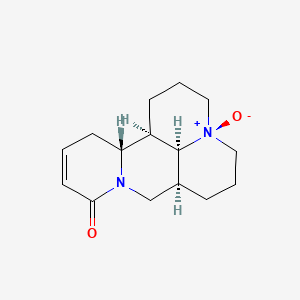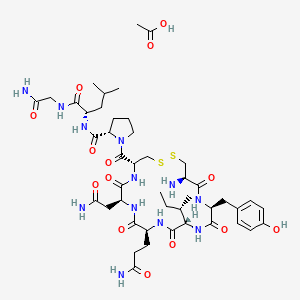
Nepafenac
Overview
Description
Nepafenac is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. It is commonly administered as an eye drop to treat pain and inflammation associated with cataract surgery. This compound is a prodrug, meaning it is converted into its active form, amfenac, within the body. This conversion occurs after the compound penetrates the cornea .
Mechanism of Action
Target of Action
Nepafenac primarily targets Prostaglandin G/H synthase 1 and 2, also known as COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
This compound is a prodrug, which means it is inactive until it is metabolized into its active form, amfenac . After penetrating the cornea, this compound undergoes rapid bioactivation to amfenac . Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that uniformly inhibits the activity of COX-1 and COX-2 . This inhibition reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclooxygenase (COX) pathway. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain . This can help to alleviate symptoms associated with conditions like postoperative ocular inflammation.
Pharmacokinetics
This compound rapidly crosses the cornea, doing so six times faster than diclofenac in vitro . Following ocular administration, low but quantifiable plasma concentrations of this compound and amfenac were observed in the majority of subjects 2 and 3 hours post-dose, respectively . The mean steady-state Cmax for this compound and for amfenac were 0.310 ± 0.104 ng/ml and 0.422 ± 0.121 ng/ml, respectively . Amfenac, the active metabolite of this compound, has high affinity toward serum albumin proteins .
Result of Action
The primary molecular and cellular effects of this compound’s action are the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin production, which in turn reduces the signaling for inflammation and pain. Preliminary cellular uptake tests have shown enhanced penetration of this compound into human corneal epithelial cells (HCECs) when encapsulated in nanostructured lipid carriers .
Biochemical Analysis
Biochemical Properties
Nepafenac is an anti-inflammatory prodrug which is converted to amfenac by intraocular hydrolases This conversion allows this compound to exert its anti-inflammatory effects
Cellular Effects
This compound influences cell function by reducing inflammation, including corneal edema and iritis (aqueous cells and flare), following cataract surgery . It may also inhibit the development of inflammation when used preoperatively
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to amfenac by intraocular hydrolases Amfenac then exerts its anti-inflammatory effects
Metabolic Pathways
The metabolic pathways that this compound is involved in include its conversion to amfenac by intraocular hydrolases
Preparation Methods
Nepafenac is synthesized through a multi-step process. One common method involves treating 2-aminobenzophenone with 2-(methylthio)acetamide in the presence of sulfuryl chloride to form 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide. This intermediate is then reduced using Raney nickel to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale manufacturing, ensuring high purity and yield.
Chemical Reactions Analysis
Nepafenac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: The reduction of intermediates during its synthesis is a crucial step.
Hydrolysis: This compound is stable under acidic and photolytic conditions but degrades under oxidative and basic hydrolysis
Common reagents used in these reactions include sulfuryl chloride, Raney nickel, and various solvents like dichloromethane and isopropyl alcohol. The major products formed depend on the specific reaction conditions but typically include this compound and its related impurities.
Scientific Research Applications
Nepafenac has several scientific research applications:
Chemistry: It is studied for its stability and degradation pathways under various conditions.
Biology: Research focuses on its effects on cellular processes and its conversion to amfenac.
Medicine: this compound is extensively used to manage postoperative pain and inflammation in cataract surgery.
Industry: The pharmaceutical industry uses this compound in the formulation of eye drops, optimizing its delivery and efficacy
Comparison with Similar Compounds
Nepafenac is often compared with other NSAIDs used in ophthalmology, such as bromfenac and diclofenac. While all these compounds inhibit COX enzymes, this compound’s unique prodrug nature allows for better corneal penetration and targeted delivery. Bromfenac and diclofenac are also effective but may differ in their pharmacokinetics and side effect profiles .
Similar Compounds
- Bromfenac
- Diclofenac
- Ketorolac
This compound’s ability to rapidly convert to its active form and its strong anti-inflammatory properties make it a valuable option in ophthalmic treatments.
Properties
IUPAC Name |
2-(2-amino-3-benzoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFAQIPZVLVERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048638 | |
| Record name | Nepafenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nepafenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nepafenac is a prodrug. After penetrating the cornea, nepafenac undergoes rapid bioactivation to amfenac, which is a potent NSAID that uniformly inhibits the COX1 and COX2 activity. | |
| Record name | Nepafenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06802 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
78281-72-8 | |
| Record name | Nepafenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78281-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nepafenac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nepafenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06802 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nepafenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-benzoylbenzeneacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEPAFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J9L7J6V8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nepafenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)

